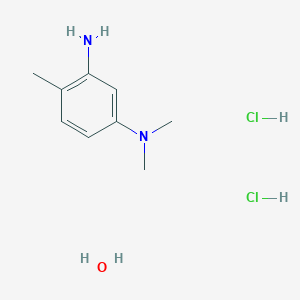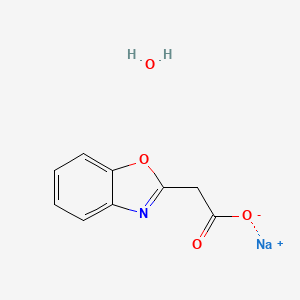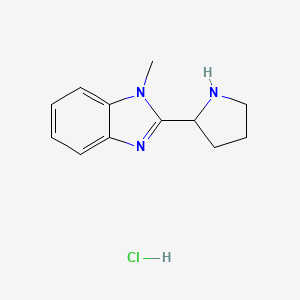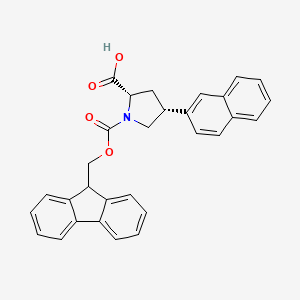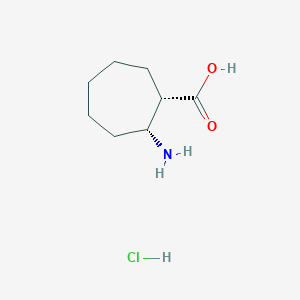
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 175168-78-2 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 . This code provides a specific description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Environmental Impact and Biodegradation
Research has extensively evaluated the environmental consequences of chlorophenols, which are structurally related to "2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride." Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, in particular, may be significant upon long-term exposure. These compounds' persistence in the environment varies, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. The organoleptic effects of these chlorophenols are notable, emphasizing the need for understanding their environmental fate and potential for bioaccumulation, which is expected to be low (Krijgsheld & Gen, 1986).
Cyclopropane-containing Compounds in Synthetic Chemistry
The exploration of cyclopropane derivatives in drug development has highlighted the significance of the three-membered ring structure for synthesizing various biologically active compounds. Oxidation of the methylene group adjacent to cyclopropane is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This review of available data on the oxidation of cyclopropane-containing hydrocarbons underscores the diverse structural parameters influencing the oxidation product distribution, including the presence of competing C-H bonds, structure flexibility, and electron and sterical substituent effects. Various oxidants, such as ozone, dioxiranes, and CrO3, have been employed, with selective and soft oxidants like RuO4 being highlighted for their utility in cyclopropane derivative oxidation. This demonstrates the cyclopropane structure's versatility in synthetic organic chemistry and its potential application in developing new synthetic methodologies (Sedenkova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
